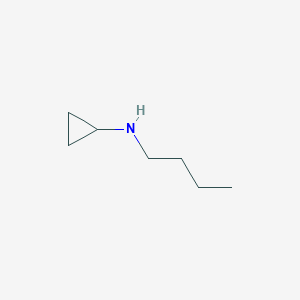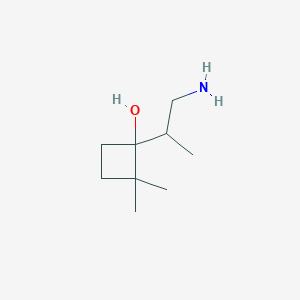![molecular formula C8H19ClSi B13217570 [2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)
[2-(Chloromethyl)butyl]trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Chloromethyl)butyl]trimethylsilane: is an organosilicon compound with the molecular formula C8H19ClSi . It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the production of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Chloromethyl)butyl]trimethylsilane typically involves the reaction of trimethylchlorosilane with 2-(chloromethyl)butyl lithium . This reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy . This method is efficient and allows for the large-scale production of the compound.
化学反应分析
Types of Reactions:
Substitution Reactions: [2-(Chloromethyl)butyl]trimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: It can be reduced to form silane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products:
Substitution: Formation of various substituted silanes.
Oxidation: Formation of silanol derivatives.
Reduction: Formation of simpler silane compounds.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organosilicon compounds.
- Employed in the preparation of reagents such as trimethylsilylmethyl magnesium chloride , which is used in Peterson olefination reactions.
Biology:
- Utilized in the modification of biomolecules to improve their stability and reactivity.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry:
- Applied in the production of silicone-based materials, including sealants, adhesives, and coatings.
作用机制
The mechanism by which [2-(Chloromethyl)butyl]trimethylsilane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The silicon-carbon bond in the compound is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved include the formation of silyl ethers , silanols , and other organosilicon derivatives.
相似化合物的比较
- Trimethylsilyl chloride
- Trimethylsilyl fluoride
- Trimethylsilyl bromide
- Trimethylsilyl iodide
Comparison:
- Reactivity: [2-(Chloromethyl)butyl]trimethylsilane is more reactive than trimethylsilyl chloride due to the presence of the chloromethyl group, which makes it more susceptible to nucleophilic attack.
- Applications: While trimethylsilyl chloride is widely used in organic synthesis for the protection of hydroxyl groups, this compound is more specialized and used in the synthesis of complex organosilicon compounds.
- Stability: this compound is less stable than trimethylsilyl fluoride and bromide, making it more reactive and suitable for specific applications.
属性
分子式 |
C8H19ClSi |
|---|---|
分子量 |
178.77 g/mol |
IUPAC 名称 |
2-(chloromethyl)butyl-trimethylsilane |
InChI |
InChI=1S/C8H19ClSi/c1-5-8(6-9)7-10(2,3)4/h8H,5-7H2,1-4H3 |
InChI 键 |
ZFOVBHYRNVIAOS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C[Si](C)(C)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)
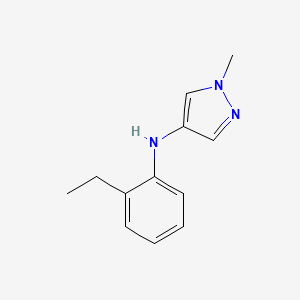

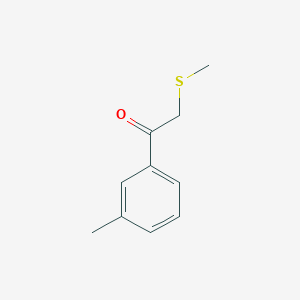
![3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)
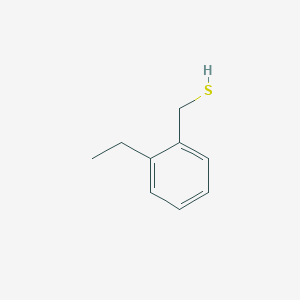
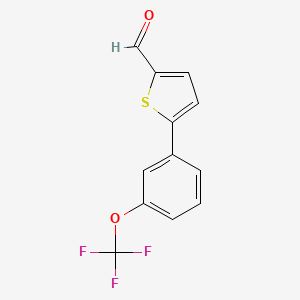
![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)

